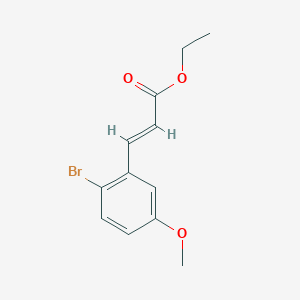

(E)-ethyl 3-(2-bromo-5-methoxyphenyl)acrylate

描述

属性

IUPAC Name |

ethyl (E)-3-(2-bromo-5-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO3/c1-3-16-12(14)7-4-9-8-10(15-2)5-6-11(9)13/h4-8H,3H2,1-2H3/b7-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZOGMXPIBSXRW-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(C=CC(=C1)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=C(C=CC(=C1)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 3-(2-bromo-5-methoxyphenyl)acrylate typically involves the esterification of 3-(2-bromo-5-methoxyphenyl)acrylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of (E)-ethyl 3-(2-bromo-5-methoxyphenyl)acrylate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale synthesis.

化学反应分析

Types of Reactions

(E)-ethyl 3-(2-bromo-5-methoxyphenyl)acrylate undergoes various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromo and methoxy groups.

Addition Reactions: The double bond in the acrylate moiety can undergo addition reactions with electrophiles and nucleophiles.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenyl acrylates, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives.

科学研究应用

Organic Synthesis

(E)-ethyl 3-(2-bromo-5-methoxyphenyl)acrylate serves as a versatile building block in organic synthesis. Its structure allows for functional group transformations, including:

- Oxidation : Conversion of hydroxy groups to carbonyls.

- Reduction : Reduction of ester groups to alcohols.

- Substitution Reactions : Replacement of the bromine atom with other functional groups .

Research indicates potential biological activities associated with (E)-ethyl 3-(2-bromo-5-methoxyphenyl)acrylate:

- Antimicrobial Properties : The compound has shown activity against various pathogenic bacteria and fungi, making it a candidate for pharmaceutical development .

- Antioxidant Activity : Investigations into its antioxidant capabilities suggest it may protect cells from oxidative stress.

Pharmaceutical Applications

Due to its structural similarity to bioactive compounds, (E)-ethyl 3-(2-bromo-5-methoxyphenyl)acrylate is being explored for:

- Drug Development : It may serve as a precursor for synthesizing novel therapeutic agents targeting specific diseases.

- Formulation in Pharmaceuticals : The compound can be incorporated into formulations alongside excipients for enhanced delivery systems .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of (E)-ethyl 3-(2-bromo-5-methoxyphenyl)acrylate against common pathogens. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Case Study 2: Synthesis of Derivatives

In a recent synthesis project, researchers utilized (E)-ethyl 3-(2-bromo-5-methoxyphenyl)acrylate to create a series of derivatives with varying functional groups. These derivatives were tested for biological activity, revealing enhanced properties in some cases.

| Derivative Name | Activity Level |

|---|---|

| Methyl Ester Derivative | High |

| Hydroxy Substituted Derivative | Moderate |

| Nitro Substituted Derivative | Low |

作用机制

The mechanism of action of (E)-ethyl 3-(2-bromo-5-methoxyphenyl)acrylate involves its interaction with various molecular targets. The bromo and methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. The acrylate moiety can undergo polymerization or addition reactions, contributing to its versatility in chemical synthesis.

相似化合物的比较

Substituent Effects on the Phenyl Ring

Key Observations :

- Electron Effects : Bromo (Br) at the 2-position enhances electrophilicity of the α,β-unsaturated ester, while methoxy (OMe) at 5-position donates electron density, creating a push-pull electronic structure. This contrasts with the purely halogenated analog (), where Br and F increase hydrophobicity but lack electronic synergy .

Physical and Crystallographic Properties

Crystallinity and Packing

While crystallographic data for the target compound is absent, related structures provide insights:

- (E)-3-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)furan-2(5H)-one () crystallizes in a monoclinic system (space group C2) with a density of 1.405 g/cm³, attributed to halogen and heterocyclic interactions .

- (E)-Methyl 3-(3-fluorophenyl)acrylate (analogous to ) likely adopts a planar conformation due to fluorine’s small size, enhancing π-π stacking .

Table 2: Density and Space Group Comparisons

Table 3: Reaction Conditions and Yields

Reactivity in Further Transformations

- The α,β-unsaturated ester is prone to Michael additions and cycloadditions . Bromine’s presence () may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), whereas methoxy groups could direct electrophilic substitution .

生物活性

(E)-Ethyl 3-(2-bromo-5-methoxyphenyl)acrylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The compound is characterized by the presence of a bromo group and a methoxy group on the phenyl ring, which likely influence its biological properties. The structural formula can be represented as follows:

The mechanism of action for (E)-ethyl 3-(2-bromo-5-methoxyphenyl)acrylate involves several biochemical interactions:

- Electrophilic Aromatic Substitution : The bromo group can participate in electrophilic substitution reactions, which may enhance the compound's reactivity towards biological targets.

- Hydrolysis : The ester group can undergo hydrolysis to release (E)-3-(2-bromo-5-methoxyphenyl)acrylic acid, potentially increasing its bioactivity through interaction with various enzymes and receptors.

Antimicrobial Activity

Research has indicated that compounds similar to (E)-ethyl 3-(2-bromo-5-methoxyphenyl)acrylate exhibit antimicrobial properties. For instance, studies have shown that related esters possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds suggest promising potential as antimicrobial agents .

Anticancer Activity

Several studies have explored the anticancer properties of compounds containing similar structural motifs. For example, derivatives with methoxy groups have demonstrated cytotoxic effects on various cancer cell lines. The IC50 values for these compounds often fall within the micromolar range, indicating moderate potency against cancer cells while exhibiting lower toxicity towards normal cells .

Study 1: Antibacterial Evaluation

A study evaluated the antibacterial activity of several derivatives of (E)-ethyl 3-(2-bromo-5-methoxyphenyl)acrylate against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited a strong bactericidal effect, with an MIC of approximately 15 μg/mL against S. aureus and significantly higher MIC values against E. coli .

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays were conducted using MTT assays on human cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that (E)-ethyl 3-(2-bromo-5-methoxyphenyl)acrylate had an IC50 value of around 20 μM against MCF-7 cells, suggesting moderate anticancer activity .

Comparative Analysis

The following table summarizes the biological activities and IC50 values of (E)-ethyl 3-(2-bromo-5-methoxyphenyl)acrylate compared to other related compounds:

| Compound | Activity Type | IC50 Value (μM) | MIC (μg/mL) |

|---|---|---|---|

| (E)-Ethyl 3-(2-bromo-5-methoxyphenyl)acrylate | Anticancer | ~20 | - |

| Related Methoxy Derivative | Antibacterial | - | 15 |

| Harmine Derivative | Anticancer | ~10 | - |

| Other Bromo Compounds | Antibacterial | - | ~13 |

常见问题

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。